molecular formula C10H10ClN3S B15213199 5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87410-84-2

5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B15213199
CAS No.: 87410-84-2
M. Wt: 239.73 g/mol
InChI Key: PKJLZQHQUULMJQ-UHFFFAOYSA-N
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Description

5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiadiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-chlorobenzyl chloride with N-methylthiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorobenzyl)-1,3,4-thiadiazol-2-amine
  • 5-(2-Chlorobenzyl)-N-methyl-1,3,4-oxadiazol-2-amine
  • 5-(2-Chlorobenzyl)-N-methyl-1,3,4-triazol-2-amine

Uniqueness

Compared to similar compounds, 5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine exhibits unique properties due to the presence of the thiadiazole ring, which imparts distinct electronic and steric characteristics. These features contribute to its specific biological activities and make it a valuable compound for further research and development .

Properties

CAS No.

87410-84-2

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

5-[(2-chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H10ClN3S/c1-12-10-14-13-9(15-10)6-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,14)

InChI Key

PKJLZQHQUULMJQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)CC2=CC=CC=C2Cl

Origin of Product

United States

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